Methyl 5-amino-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 5-amino-2-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H8F3NO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method to synthesize methyl 5-amino-2-(trifluoromethyl)benzoate involves the nitration of methyl benzoate, followed by reduction of the nitro group to an amino group.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the desired trifluoromethylated aromatic compound is coupled with a halogenated benzoate ester under palladium catalysis.
Industrial Production Methods: Industrial production methods often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, such as converting the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes due to its trifluoromethyl group, which can enhance binding affinity and specificity.
Medicine:
Drug Development: It is explored as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which methyl 5-amino-2-(trifluoromethyl)benzoate exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of the target, depending on the context .
Comparison with Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 3-amino-5-(trifluoromethyl)benzoate
- Methyl 4-amino-2-(trifluoromethyl)benzoate
Uniqueness: Methyl 5-amino-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the amino and trifluoromethyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
methyl 5-amino-2-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOMFQTBDTTFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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